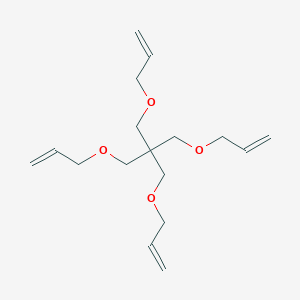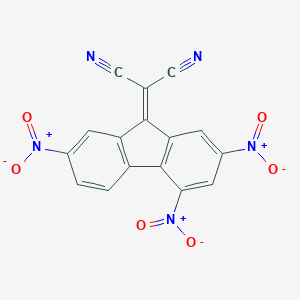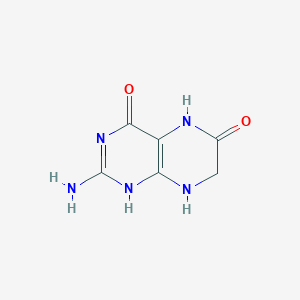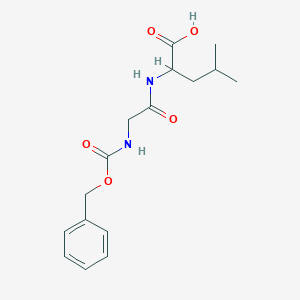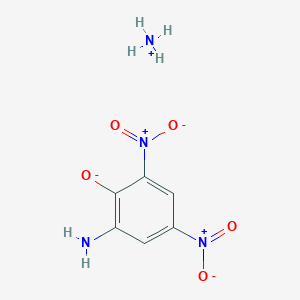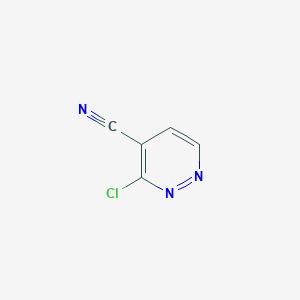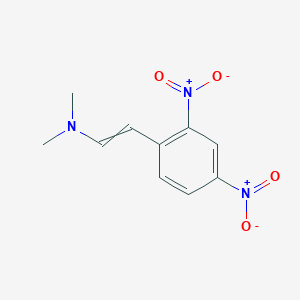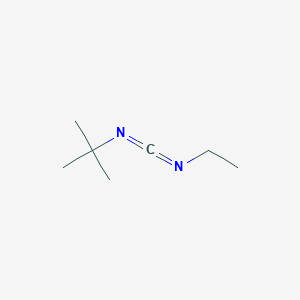
1-tert-Butyl-3-ethylcarbodiimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-3-ethylcarbodiimide, also known as N-(Ethylcarbonimidoyl)-2-methyl-2-propanamine, is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.20 g/mol . It is a carbodiimide, a class of compounds known for their use in peptide synthesis and other coupling reactions .
Mechanism of Action
Target of Action
The primary target of 1-tert-Butyl-3-ethylcarbodiimide (TBEC) is the amine group in peptide synthesis . It is used as a coupling reagent in the guanylation of amines in the presence of a metal catalyst .
Mode of Action
TBEC interacts with its targets by forming a reactive intermediate that can couple with amines to form a peptide bond . This process is facilitated by the presence of a metal catalyst .
Biochemical Pathways
TBEC is involved in the peptide synthesis pathway, specifically in the formation of peptide bonds. It is used in the guanylation of amines, which is a crucial step in peptide synthesis . The use of TBEC in this process minimizes racemization, precipitation, and radical-induced side reactions .
Result of Action
The result of TBEC’s action is the formation of peptide bonds with minimal side reactions. This leads to the successful synthesis of peptides with high purity . It is also used to form homogeneous metal catalysts to be employed in the Ziegler-Natta stereospecific isotactic polymerization .
Action Environment
The action of TBEC can be influenced by environmental factors such as the solvent used and the presence of impurities in the reagent . For example, TBEC/Oxyma-mediated peptide couplings in NBP/EtOAc (1:4) proceeded with minimal racemization, free of precipitation, and radical side reactions irrespective of TBEC quality . These results hold great promise for broad adoption of TBEC/Oxyma in suitable green media as a coupling strategy for sustainable peptide synthesis from an R&D lab to a manufacturing plant .
Biochemical Analysis
Biochemical Properties
1-tert-Butyl-3-ethylcarbodiimide plays a significant role in biochemical reactions, particularly in the guanylation of amines . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions . The nature of these interactions is primarily through the formation of peptide bonds, which are crucial for the synthesis of proteins .
Cellular Effects
The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a coupling reagent . It participates in binding interactions with biomolecules, contributing to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown stability and minimal degradation . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to its role in peptide synthesis .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors within these pathways, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its role in peptide synthesis, it is likely to interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-defined. Given its role in peptide synthesis, it is likely to be found in areas of the cell where protein synthesis occurs, such as the cytoplasm .
Preparation Methods
1-tert-Butyl-3-ethylcarbodiimide can be synthesized through various methods. One common synthetic route involves the reaction of tert-butylamine with ethyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels .
Chemical Reactions Analysis
1-tert-Butyl-3-ethylcarbodiimide undergoes several types of chemical reactions, including:
Coupling Reactions: It is widely used as a coupling reagent in peptide synthesis.
Guanylation of Amines: This reaction involves the formation of guanidine derivatives from amines.
Hydroamination: This reaction involves the addition of amines to alkenes or alkynes.
Common reagents used in these reactions include OxymaPure and various metal catalysts . The major products formed from these reactions are typically amides, guanidines, and other nitrogen-containing compounds .
Scientific Research Applications
1-tert-Butyl-3-ethylcarbodiimide has several scientific research applications:
Chemistry: It is used as a coupling reagent in peptide synthesis and other organic synthesis reactions.
Biology: It is employed in the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of pharmaceutical compounds and drug delivery systems.
Industry: It is utilized in the production of polymers and other industrial materials.
Comparison with Similar Compounds
1-tert-Butyl-3-ethylcarbodiimide is often compared with other carbodiimides such as N,N’-Diisopropylcarbodiimide and N,N’-Di-tert-butylcarbodiimide . While all these compounds serve as coupling reagents, this compound is noted for its higher efficiency and reduced formation of side products . This makes it a preferred choice in many synthetic applications .
Similar compounds include:
- N,N’-Diisopropylcarbodiimide
- N,N’-Di-tert-butylcarbodiimide
- N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide
Properties
InChI |
InChI=1S/C7H14N2/c1-5-8-6-9-7(2,3)4/h5H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTNYCDVWRSOCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404675 |
Source


|
| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433-27-8 |
Source


|
| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyl-3-ethylcarbodiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

